2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C9H6F4INO2 It is characterized by the presence of trifluoromethyl, fluoro, iodo, and methoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-2-iodo-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Oxidation: Formation of aldehydes or acids from the methoxy group.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-(3-iodo-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-2-iodophenyl)acetamide
Uniqueness: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is unique due to the specific combination of trifluoromethyl, fluoro, iodo, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6F4INO2 |
---|---|
Molecular Weight |
363.05 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H6F4INO2/c1-17-5-3-2-4(7(14)6(5)10)15-8(16)9(11,12)13/h2-3H,1H3,(H,15,16) |
InChI Key |
VQVKCZRFQFTTEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.